Walphos SL-W001-2 Delivers 90% ee in Cluster Catalysis, Outperforming Josiphos Analogues (0% ee)
In the asymmetric hydrogenation of α-unsaturated carboxylic acids using tetraruthenium clusters, Walphos-containing catalysts achieved enantioselectivities reaching 90% ee, whereas analogous Josiphos-containing clusters exhibited low or nonexistent enantioselectivity [1]. The Walphos clusters also demonstrated excellent conversion rates (99-100%) and product selectivities (99-100%), and crucially, could be recovered in good yield post-catalysis, unlike the Josiphos clusters which showed poor recovery, indicative of fragmentation [1].
Josiphos: ~0% ee
Supports Walphos selection for cluster-catalyzed asymmetric hydrogenation with high ee
Complete conversion and product selectivity also reported; catalyst recovery feasible
| Evidence Dimension | Enantioselectivity in Ru-cluster-catalyzed hydrogenation |
|---|---|
| Target Compound Data | Up to 90% ee |
| Comparator Or Baseline | Josiphos-containing Ru-clusters: low or nonexistent ee (0%) |
| Quantified Difference | Difference: 90% ee vs. 0% ee |
| Conditions | Asymmetric hydrogenation of prochiral α-unsaturated carboxylic acids using [H4Ru4(CO)10(μ-1,2-P-P)] clusters. |
Why This Matters
This demonstrates Walphos SL-W001-2's ability to maintain cluster integrity and induce high enantioselectivity in cluster catalysis, a property absent in the Josiphos system, making it the preferred ligand for this niche but industrially relevant catalyst class.
- [1] Moberg V, et al. Efficient cluster-based catalysts for asymmetric hydrogenation of α-unsaturated carboxylic acids. Chemistry. 2012;18(39):12458-12478. PMID: 22890820. View Source
